molecular formula C13H23N5O2 B12725363 2-Propanol, 1-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)-, (S)- CAS No. 127374-87-2

2-Propanol, 1-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)-, (S)-

Cat. No.: B12725363
CAS No.: 127374-87-2
M. Wt: 281.35 g/mol
InChI Key: MGKXYMOOOCUPGL-JTQLQIEISA-N
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Description

2-Propanol, 1-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)-, (S)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a morpholine ring, a triazine ring, and a propyl group. Its stereochemistry is denoted by the (S)-configuration, indicating its specific three-dimensional arrangement.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanol, 1-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)-, (S)- typically involves multi-step organic reactions. One common method starts with the preparation of the triazine ring, followed by the introduction of the morpholine ring and the propyl group. The final step involves the stereoselective addition of the 2-propanol moiety. Reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Propanol, 1-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)-, (S)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or amines. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

2-Propanol, 1-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)-, (S)- has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: This compound can be used in biochemical assays to investigate enzyme activities and protein interactions.

    Industry: In industrial settings, it can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Propanol, 1-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)-, (S)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Propanol, 1-((4-(4-morpholinyl)-6-methyl-1,3,5-triazin-2-yl)amino)-, (S)-
  • 2-Propanol, 1-((4-(4-morpholinyl)-6-ethyl-1,3,5-triazin-2-yl)amino)-, (S)-

Uniqueness

Compared to similar compounds, 2-Propanol, 1-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)-, (S)- stands out due to its specific propyl group, which can influence its chemical reactivity and biological activity. The (S)-configuration also imparts unique stereochemical properties, affecting how the compound interacts with molecular targets.

Properties

CAS No.

127374-87-2

Molecular Formula

C13H23N5O2

Molecular Weight

281.35 g/mol

IUPAC Name

(2S)-1-[(4-morpholin-4-yl-6-propyl-1,3,5-triazin-2-yl)amino]propan-2-ol

InChI

InChI=1S/C13H23N5O2/c1-3-4-11-15-12(14-9-10(2)19)17-13(16-11)18-5-7-20-8-6-18/h10,19H,3-9H2,1-2H3,(H,14,15,16,17)/t10-/m0/s1

InChI Key

MGKXYMOOOCUPGL-JTQLQIEISA-N

Isomeric SMILES

CCCC1=NC(=NC(=N1)N2CCOCC2)NC[C@H](C)O

Canonical SMILES

CCCC1=NC(=NC(=N1)N2CCOCC2)NCC(C)O

Origin of Product

United States

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